molecular formula C4H6N2O5 B3050318 Nitrosoiminodiacetic acid CAS No. 25081-31-6

Nitrosoiminodiacetic acid

Cat. No.: B3050318
CAS No.: 25081-31-6
M. Wt: 162.1 g/mol
InChI Key: XLYVHYXTFHZCNY-UHFFFAOYSA-N
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Description

Nitrosoiminodiacetic acid is a chemical compound with the molecular formula C4H6N2O5 It is characterized by the presence of a nitroso group (-NO) attached to an iminodiacetic acid moiety

Mechanism of Action

Target of Action

Nitrosoiminodiacetic acid is a nitrosated analog of iminodiacetic acid It’s known that nitrosamines, a group to which this compound belongs, are potent carcinogens . They can interact with DNA and cause mutations, leading to cancer .

Mode of Action

Nitrosamines, in general, are known to cause dna damage, leading to mutations and potentially cancer . They can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process could be a part of this compound’s mode of action.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that nitrosamines are generally highly reactive and can be rapidly absorbed and distributed in the body . The bioavailability of this compound would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

As a nitrosamine, it’s known to have genotoxic effects, causing dna damage that can lead to mutations and potentially cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitrosamines can form under certain conditions, such as in the presence of nitrous acid, alkyl nitrites, and nitrogen oxides . Therefore, the presence of these substances could potentially influence the action of this compound. Furthermore, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrosoiminodiacetic acid can be synthesized through the nitrosation of iminodiacetic acid. The process typically involves the reaction of iminodiacetic acid with nitrous acid under acidic conditions. The reaction is carried out in a controlled environment to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Nitrosoiminodiacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroiminodiacetic acid.

    Reduction: Formation of aminoiminodiacetic acid.

    Substitution: Formation of substituted iminodiacetic acid derivatives.

Scientific Research Applications

Nitrosoiminodiacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a diagnostic agent.

    Industry: Used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Nitrosoethylenediaminetriacetic acid
  • Nitrosoglycine
  • Nitrososarcosine

Comparison

Nitrosoiminodiacetic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and potential applications. For example, nitrosoethylenediaminetriacetic acid has a different molecular structure and reactivity profile, making it suitable for different applications.

Properties

IUPAC Name

2-[carboxymethyl(nitroso)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O5/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYVHYXTFHZCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021043
Record name Nitrosoiminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25081-31-6
Record name Nitrosoiminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25081-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoiminodiacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoiminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(carboxymethyl)(nitroso)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NITROSOIMINODIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD7T0PY6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Nitrosoiminodiacetic acid in environmental studies?

A1: this compound (NIDA) is a significant compound in environmental research due to its presence as a degradation product of chelating agents like Nitrilotriacetic acid (NTA). [] NTA is commonly found in detergents and industrial applications, and its breakdown into NIDA raises concerns about potential environmental and toxicological impacts.

Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a key technique used to identify and quantify this compound (NIDA) within complex mixtures, such as those found in hazardous waste. [, ] This method often involves derivatization of NIDA to enhance its volatility and detectability.

Q3: Can you elaborate on the detection of this compound in hazardous waste and its environmental implications?

A4: this compound (NIDA) has been detected in hazardous waste, specifically in samples taken from Tank 241-SY-103, a storage tank at the Hanford Site. [] Its presence in this context is likely linked to the degradation of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA), commonly used in nuclear waste processing. [] The identification of NIDA in such waste streams raises concerns about its potential release into the environment and the subsequent ecological and health risks it might pose.

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